molecular formula C21H23N3O3S B11321915 N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide

N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B11321915
M. Wt: 397.5 g/mol
InChI Key: NHKOGLLAIKBLEF-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide is a complex organic compound that features a combination of various functional groups, including a pyrrolidine ring, a methoxyphenyl group, a thiophene ring, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach is to use Suzuki–Miyaura coupling reactions to form carbon-carbon bonds between the thiophene and oxazole rings . The reaction conditions often involve palladium catalysts and boron reagents under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be incorporated to make the production more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The oxazole ring can be reduced under specific conditions to form dihydro-oxazole derivatives.

    Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group can yield quinones, while reduction of the oxazole ring can produce dihydro-oxazole derivatives.

Scientific Research Applications

N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural features of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide is unique due to the combination of its functional groups, which confer a range of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C21H23N3O3S

Molecular Weight

397.5 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethyl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C21H23N3O3S/c1-26-16-8-6-15(7-9-16)18(24-10-2-3-11-24)14-22-21(25)17-13-19(27-23-17)20-5-4-12-28-20/h4-9,12-13,18H,2-3,10-11,14H2,1H3,(H,22,25)

InChI Key

NHKOGLLAIKBLEF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(CNC(=O)C2=NOC(=C2)C3=CC=CS3)N4CCCC4

Origin of Product

United States

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